5-Benzofuranmethanol, 6-(2-(bis(1-methylethyl)amino)ethoxy)-4,7-dimethoxy-alpha-(2-(4-methoxyphenyl)ethyl)-
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Overview
Description
5-Benzofuranmethanol, 6-(2-(bis(1-methylethyl)amino)ethoxy)-4,7-dimethoxy-alpha-(2-(4-methoxyphenyl)ethyl)-: is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its multiple methoxy groups and a bis(1-methylethyl)amino ethoxy side chain, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranmethanol, 6-(2-(bis(1-methylethyl)amino)ethoxy)-4,7-dimethoxy-alpha-(2-(4-methoxyphenyl)ethyl)- typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. The key steps often include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes or ketones.
Introduction of the Methoxy Groups: Methoxylation reactions using methanol and appropriate catalysts.
Attachment of the Bis(1-methylethyl)amino Ethoxy Side Chain: This step involves nucleophilic substitution reactions using bis(1-methylethyl)amine and ethylene oxide.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzofuran ring or the side chains, potentially leading to the formation of dihydrobenzofurans or reduced amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzofuran ring or the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydrobenzofurans.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzofuran derivatives in various chemical reactions.
Biology
In biological research, derivatives of this compound are investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic applications. For instance, benzofuran derivatives have shown promise in the treatment of neurological disorders and as enzyme inhibitors.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Benzofuranmethanol, 6-(2-(bis(1-methylethyl)amino)ethoxy)-4,7-dimethoxy-alpha-(2-(4-methoxyphenyl)ethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: Interaction with receptors can modulate their signaling pathways.
DNA Intercalation: Some derivatives may intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, simpler in structure but shares the benzofuran core.
Psoralen: A benzofuran derivative used in the treatment of skin disorders.
Angelicin: Another benzofuran derivative with biological activity.
Uniqueness
What sets 5-Benzofuranmethanol, 6-(2-(bis(1-methylethyl)amino)ethoxy)-4,7-dimethoxy-alpha-(2-(4-methoxyphenyl)ethyl)- apart is its complex structure with multiple functional groups, which provides a unique combination of chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations.
Properties
CAS No. |
40680-79-3 |
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Molecular Formula |
C28H39NO6 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
1-[6-[2-[di(propan-2-yl)amino]ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C28H39NO6/c1-18(2)29(19(3)4)15-17-35-27-24(23(30)13-10-20-8-11-21(31-5)12-9-20)25(32-6)22-14-16-34-26(22)28(27)33-7/h8-9,11-12,14,16,18-19,23,30H,10,13,15,17H2,1-7H3 |
InChI Key |
XLYIFSCRAIIYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCOC1=C(C2=C(C=CO2)C(=C1C(CCC3=CC=C(C=C3)OC)O)OC)OC)C(C)C |
Origin of Product |
United States |
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